2-Methyl-3-(prop-2-ynyloxy)pyridine
Description
Properties
CAS No. |
69022-72-6 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-methyl-3-prop-2-ynoxypyridine |
InChI |
InChI=1S/C9H9NO/c1-3-7-11-9-5-4-6-10-8(9)2/h1,4-6H,7H2,2H3 |
InChI Key |
DPOQEVKDXHAFPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OCC#C |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Alkylation
In a representative procedure, 3-hydroxy-2-methylpyridine is treated with propargyl bromide in the presence of sodium hydroxide (NaOH) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds in dichloroethane at 40°C for 16 hours, achieving moderate yields (45–55%). The mechanism involves deprotonation of the hydroxyl group by NaOH, followed by nucleophilic substitution (SN2) at the propargyl bromide’s electrophilic carbon.
Key Variables:
Microwave-Assisted Alkylation
Microwave irradiation significantly reduces reaction times. For instance, combining 3-hydroxy-2-methylpyridine with propargyl bromide and Cs2CO3 in DMF under microwave conditions (100°C, 300W) for 15 minutes improves yields to 68–72%. The rapid heating minimizes side reactions such as polymerization of the propargyl group.
Transition Metal-Catalyzed Coupling
Palladium and copper catalysts enable regioselective formation of the propargyl ether linkage.
Ullmann-Type Coupling
A copper(I)-catalyzed coupling between 3-hydroxy-2-methylpyridine and propargyl bromide in the presence of 1,10-phenanthroline as a ligand achieves 60–65% yield. The reaction proceeds at 80°C in DMSO, with K3PO4 as the base. This method avoids harsh basic conditions, preserving sensitive functional groups.
Sonogashira Coupling Adaptations
While traditionally used for carbon-carbon bond formation, modified Sonogashira conditions (PdCl2(PPh3)2, CuI, Et3N) can couple propargyl alcohols with halogenated pyridines. However, this approach requires pre-functionalized pyridine substrates (e.g., 3-bromo-2-methylpyridine), limiting its applicability.
Solid-Phase Synthesis
Solid-supported strategies enhance purification efficiency. A polystyrene-bound variant of 3-hydroxy-2-methylpyridine reacts with propargyl bromide in the presence of DBU (1,8-diazabicycloundec-7-ene), yielding the target compound after resin cleavage with trifluoroacetic acid (TFA). This method achieves 70–75% purity, though scalability remains challenging.
Enzymatic Approaches
Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze the transesterification between propargyl acetate and 3-hydroxy-2-methylpyridine. Conducted in hexane at 30°C, this method offers 40–50% yield with excellent enantioselectivity (>90% ee). While environmentally benign, enzymatic routes currently lag in efficiency compared to chemical methods.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters across methodologies:
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Base-Mediated | NaOH, TBAB, 40°C, 16h | 45–55 | 85–90 | High |
| Microwave-Assisted | Cs2CO3, DMF, 100°C, 15min | 68–72 | 92–95 | Moderate |
| Ullmann Coupling | CuI, 1,10-phenanthroline, 80°C | 60–65 | 88–93 | Low |
| Solid-Phase | DBU, TFA cleavage | 70–75 | 85–88 | Low |
| Enzymatic | Lipase B, hexane, 30°C | 40–50 | 95–98 | Moderate |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(prop-2-ynyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2-position, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
2-Methyl-3-(prop-2-ynyloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(prop-2-ynyloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the prop-2-yn-1-yloxy group allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Substituent Profiles and Key Properties
Pharmacological Profiles
Table 2: Receptor Selectivity and Activity
Key Observations :
- ABT-089 ’s pyrrolidinylmethoxy group enhances selectivity for α4β2 nAChR, a key target in neurological disorders . In contrast, This compound ’s alkyne group may favor covalent binding or metabolic stability but lacks direct receptor data.
- SIB-1893’s styryl group facilitates noncompetitive antagonism at mGluR5, highlighting the impact of aromatic substituents on receptor subtype specificity .
- The imidazopyridine derivative C4 demonstrates how heterocyclic cores (vs. pyridine alone) can stabilize protein conformations, suggesting structural flexibility as a design strategy .
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-3-(prop-2-ynyloxy)pyridine, and how can reaction conditions be optimized?
The synthesis typically involves introducing the propargyloxy group (-O-CH₂-C≡CH) to the pyridine core. A common approach is nucleophilic substitution:
- Step 1 : React 3-hydroxy-2-methylpyridine with propargyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Optimization : Adjust stoichiometry, temperature (60–80°C), and solvent choice to minimize side reactions (e.g., alkyne dimerization). Validate purity using NMR and mass spectrometry .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Q. How should researchers handle stability challenges during storage and experimentation?
- Storage : Keep in anhydrous conditions (argon/vacuum-sealed) at –20°C to prevent hydrolysis of the propargyloxy group .
- Light Sensitivity : Protect from UV exposure (use amber glassware).
- Incompatibilities : Avoid strong acids/bases, which may cleave the ether linkage. Pre-screen solvents for reactivity (e.g., avoid protic solvents like MeOH for long-term storage) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered propargyl groups) be resolved?
- Data Collection : Use high-resolution synchrotron radiation to improve data quality.
- Refinement : Apply SHELXL’s PART and ISOR commands to model disorder. Validate with residual density maps .
- Validation Tools : Cross-check with DFT-calculated bond lengths/angles (e.g., Gaussian09 at B3LYP/6-31G* level) to identify outliers .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The propargyloxy group participates in:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Optimize Cu(I) catalyst loading (1–5 mol%) and reaction time (2–6 hrs) .
- Sonogashira Coupling : React with aryl halides using Pd(PPh₃)₄ (2 mol%) and CuI (5 mol%) in THF/Et₃N (3:1). Monitor for alkyne homocoupling byproducts via GC-MS .
Q. How can biological activity (e.g., receptor binding) be systematically evaluated?
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), solubility, and CYP450 interactions.
- Docking Studies : Employ AutoDock Vina to model interactions with target proteins (e.g., 5-HT₂C). Focus on hydrogen bonds between pyridine N and receptor residues .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
